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molecular formula C16H32O2S B028323 Methyl 3-(laurylthio)propionate CAS No. 19759-75-2

Methyl 3-(laurylthio)propionate

Cat. No. B028323
M. Wt: 288.5 g/mol
InChI Key: VSIGYUOJAOCSKU-UHFFFAOYSA-N
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Patent
US05069819

Procedure details

Into a 1 liter 3 necked flask equipped with a mechanical stirrer, Claissen adaptor, thermometer and dropping funnel was charged 404 grams of 98% 1-dodecanethiol with stirring to 0.7 grams of Triton B (benzyltrimethyl ammonium hydroxide) and 180.6 grams of 99% methylacrylate. The addition was over a period of 1/2 hour and the temperature of the reaction mixture increased form 30° C. to 56° C. The reaction was stirred an extra hour wherein the temperature dropped from 56° C. to 35° C. The reaction mixture was stripped at 92° C. and 10 mm pressure. 580 grams of product was obtained. Product analysis by GC indicated a purity of 99%.
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[CH3:26][O:27][C:28](=[O:31])[CH:29]=[CH2:30]>>[CH2:1]([S:13][CH2:30][CH2:29][C:28]([O:27][CH3:26])=[O:31])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
404 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
180.6 g
Type
reactant
Smiles
COC(C=C)=O
Step Three
Name
3
Quantity
1 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred an extra hour wherein the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture increased form 30° C. to 56° C
ADDITION
Type
ADDITION
Details
dropped from 56° C. to 35° C
CUSTOM
Type
CUSTOM
Details
was stripped at 92° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)SCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 580 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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